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molecular formula C10H10O3 B155675 4-Cyclopropoxybenzoic acid CAS No. 62577-90-6

4-Cyclopropoxybenzoic acid

Cat. No. B155675
M. Wt: 178.18 g/mol
InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299061B2

Procedure details

To a −78° C. solution of 1-bromo-4-(cyclopropoxy)benzene (33 g, 154.9 mmol) in tetrahydrofuran (500 mL) add 1.6 M butyl lithium in hexane (96.8 mL, 154.9 mmol) while maintaining a temperature below −70° C. Stir the mixture at −78° C. for 20 minutes after the addition. Add dry ice (464.6 mmol) in 3 portions 5 minutes apart. Stir the mixture at −78° C. for 30 minutes. Remove the cooling bath and quench the mixture with 10% sodium hydrogen sulfate (NaHSO4) (200 mL). Warm the mixture to ambient temperature and extract 3× with EtOAc (300 mL). Combine the organics and wash once with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Suspend the residue in diethyl ether and filter. Dry the solid in a vacuum oven to give the title compound (12.9 g, 47%): MS (m/z): 179 (M+1).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
464.6 mmol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.[C:23](=[O:25])=[O:24]>O1CCCC1>[CH:9]1([O:8][C:5]2[CH:6]=[CH:7][C:2]([C:23]([OH:25])=[O:24])=[CH:3][CH:4]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
96.8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
464.6 mmol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below −70° C
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
in 3 portions 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
Stir the mixture at −78° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Remove the cooling bath
CUSTOM
Type
CUSTOM
Details
quench the mixture with 10% sodium hydrogen sulfate (NaHSO4) (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extract 3× with EtOAc (300 mL)
WASH
Type
WASH
Details
Combine the organics and wash once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Dry the solid in a vacuum oven

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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